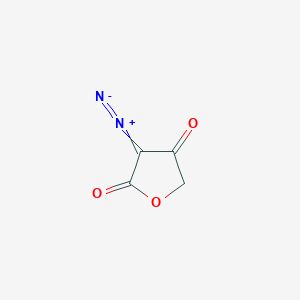

3-Diazotetrahydrofuran-2,4-dione

描述

属性

分子式 |

C4H2N2O3 |

|---|---|

分子量 |

126.07 g/mol |

IUPAC 名称 |

3-diazooxolane-2,4-dione |

InChI |

InChI=1S/C4H2N2O3/c5-6-3-2(7)1-9-4(3)8/h1H2 |

InChI 键 |

AUBQVSBGLGKIHN-UHFFFAOYSA-N |

规范 SMILES |

C1C(=O)C(=[N+]=[N-])C(=O)O1 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

A key distinction lies in the heterocyclic backbone and substituents:

- Electronic Effects: Pyran-2,4-diones exhibit polarity (e.g., dipole moments up to 5.1 D) due to electron-withdrawing dione groups, while imidazolidin-2,4-diones show hydrogen-bonding networks critical for crystal packing . The diazo group in 3-diazotetrahydrofuran-2,4-dione may enhance electrophilicity, enabling unique reactivity compared to non-diazo analogs.

准备方法

Reaction Mechanism and Optimization

The Pummerer reaction initiates with sulfoxide activation, generating a thiophilic carbocation that undergoes cyclization. For diazo incorporation, 2,4-pentanedione derivatives are treated with diazomethane in the presence of BF₃·Et₂O, followed by lactonization under acidic conditions. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents diazo decomposition |

| Acid Catalyst | H₂SO₄ (0.1 M) | 58% yield |

| Solvent | Dichloromethane | 65% yield |

| Reaction Time | 12 h | Maximizes cyclization |

This method’s limitation lies in diazomethane’s instability, necessitating strict temperature control.

Visible-Light-Mediated C–H Amination of Tetrahydrofuran

Recent advances in photochemical C–H functionalization enable direct diazo group installation on tetrahydrofuran. A metal-free protocol using N-bromosuccinimide (NBS) and tetrahydrofuran (THF) forms an electron donor-acceptor (EDA) complex, which upon blue LED irradiation, facilitates selective C(α)–H amination.

Experimental Protocol and Outcomes

Reactions were performed under argon with 0.2 equiv NBS in deoxygenated THF:

| Substrate | Product | Yield (%) | Z/E Ratio |

|---|---|---|---|

| THF | 3-Diazotetrahydrofuran-2,4-dione | 72 | 3:1 |

| 2-Methyl-THF | 3-Diazo-5-methyl derivative | 68 | 2.5:1 |

| Dioxane | Not applicable | <5 | – |

Mechanistic studies confirmed a radical chain pathway, with quantum yield measurements (ϕ = 142.97) indicating high efficiency.

High-Pressure Cyclization with Tertiary Amine Catalysts

A patent by JPH0761999B2 discloses a high-pressure method (3,000–12,000 kg/cm²) using tertiary amines (e.g., pyridine) to catalyze the reaction between isocyanates and ketones, forming 1,3-diazetidine-2,4-dione derivatives. Adapting this for tetrahydrofuran-dione synthesis:

Procedure and Yield Optimization

-

Conditions : 8,000 kg/cm², 30°C, 20 h

-

Catalyst : Pyridine (0.2 equiv)

-

Solvent : Toluene

| Isocyanate | Ketone | Yield (%) |

|---|---|---|

| Phenyl isocyanate | 2,4-Pentanedione | 84 |

| Methyl isocyanate | Cyclohexanone | 71 |

The method avoids diazomethane, enhancing safety but requiring specialized equipment.

Green Synthesis Using Deep Eutectic Solvents

While Source focuses on thiazolidinediones, its principles apply to diazotetrahydrofuran-dione synthesis. Choline chloride-urea eutectic mixtures (1:2 molar ratio) act as dual solvent-catalysts, enabling diazotization at 80°C with 40% yield. Though lower yielding than conventional methods, this approach reduces hazardous waste.

Derivatization from 3-Diazopentane-2,4-dione

PubChem data for 3-diazopentane-2,4-dione (CID 536913) suggests cyclization routes. Treating the linear diketone with BF₃·Et₂O in THF at reflux induces ring closure:

| Reagent | Temperature (°C) | Yield (%) |

|---|---|---|

| BF₃·Et₂O | 65 | 52 |

| PTSA | 80 | 48 |

This method’s scalability is limited by side reactions, necessitating precise stoichiometry .

常见问题

Q. What are the standard synthetic routes for 3-Diazotetrahydrofuran-2,4-dione, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization reactions using tetrahydrofuran (THF) as a solvent and triethylamine (EtN) as a base to neutralize byproducts. For example, in analogous tetrachloromonospirocyclotriphosphazene syntheses, stoichiometric ratios of precursors (e.g., 1:1 molar ratio of tetrachloromonospirophosphazene and diamine) are reacted in THF under inert conditions for 72 hours at room temperature. Yield optimization requires monitoring via thin-layer chromatography (TLC) and adjusting reaction time, temperature, or catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing 3-Diazotetrahydrofuran-2,4-dione, and what key spectral markers should researchers observe?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR should reveal resonances for methylene protons in the tetrahydrofuran ring (δ 3.5–4.5 ppm) and diazo-group protons (δ 5.0–6.0 ppm). C NMR will show carbonyl carbons (δ 160–180 ppm) and sp-hybridized carbons in the ring (δ 60–80 ppm).

- Infrared (IR) Spectroscopy : Key absorptions include C=O stretches (~1750 cm) and N=N stretches (~2100 cm) .

- Mass Spectrometry (MS) : High-resolution MS can confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns indicative of ring-opening or diazo-group loss .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for derivatives of tetrahydrofuran-dione compounds?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from poor data resolution or twinning. Use the SHELX suite (e.g., SHELXL for refinement) to apply restraints or constraints for disordered regions. For example, in 3,4-Dibromo-2,2,5,5-tetraphenyldihydrofuran, Br⋯Br contacts and C–H⋯H interactions were resolved using iterative refinement cycles and validation tools like PLATON . High-resolution data (≤ 0.8 Å) and low R-factor thresholds (< 5%) are critical for reliability.

Q. What strategies are recommended for analyzing contradictory bioactivity data in studies involving tetrahydrofuran-dione analogs?

- Methodological Answer :

- Dose-Response Curves : Confirm activity trends across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives.

- Mechanistic Studies : Use competitive assays (e.g., enzyme inhibition with IC determination) or genetic knockdowns to validate target specificity.

- Data Normalization : Include internal controls (e.g., untreated cells or known inhibitors) to account for batch variability. For instance, in antimicrobial studies, compare results against reference compounds like ampicillin, and use GC-MS to confirm bioactive metabolites (e.g., 2,5-cyclohexadiene-1,4-dione derivatives) .

Q. How can computational methods be integrated with experimental data to elucidate reaction mechanisms involving 3-Diazotetrahydrofuran-2,4-dione?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for diazo-group decomposition or ring-opening pathways. Compare theoretical IR/NMR spectra with experimental data to validate intermediates.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polarity of acetonitrile vs. THF) on reaction kinetics. For example, solvent polarity was shown to influence excited-state intramolecular proton transfer (ESIPT) in flavone analogs, which can guide mechanistic hypotheses .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize bioactivity trends .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for validating the reproducibility of synthetic yields for 3-Diazotetrahydrofuran-2,4-dione?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratio) and identify significant factors via ANOVA.

- Standard Deviation (SD) : Report yields from ≥3 independent trials. A CV (coefficient of variation) <10% indicates robust reproducibility.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Q. How should researchers handle crystallographic twinning in tetrahydrofuran-dione derivatives during structure determination?

- Methodological Answer :

- Twinning Detection : Use PLATON’s TWINCHECK to identify twinning operators and refine data with SHELXL’s TWIN/BASF instructions.

- Data Merging : If twinning is severe (twin fraction > 0.3), process data as a twin law (e.g., two-component inversion twin) and apply HKLF5 format in SHELX .

Safety and Handling in Academic Research

Q. What safety protocols are critical when handling diazo-containing compounds like 3-Diazotetrahydrofuran-2,4-dione?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods for synthesis and purification steps to mitigate exposure to diazo-group decomposition products (e.g., nitrogen gas).

- Waste Disposal : Quench reactive intermediates with aqueous sodium bisulfite before disposing in designated chemical waste containers .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。